molecular formula C10H11N3O3S B15208520 4-(3-Methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)benzene-1-sulfonamide CAS No. 160245-39-6

4-(3-Methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)benzene-1-sulfonamide

Cat. No.: B15208520
CAS No.: 160245-39-6
M. Wt: 253.28 g/mol
InChI Key: TVTKBOUBKYYYEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Hydroxy-3-methyl-1H-pyrazol-1-yl)benzenesulfonamide is a compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological activities, including antileishmanial, antimalarial, and antibacterial properties . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 4-(5-Hydroxy-3-methyl-1H-pyrazol-1-yl)benzenesulfonamide typically involves the reaction of 5-hydroxy-3-methyl-1H-pyrazole with benzenesulfonyl chloride under basic conditions. The reaction is usually carried out in a solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-(5-Hydroxy-3-methyl-1H-pyrazol-1-yl)benzenesulfonamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and solvents like ethanol or acetonitrile. Major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

4-(5-Hydroxy-3-methyl-1H-pyrazol-1-yl)benzenesulfonamide can be compared with other pyrazole derivatives such as:

The uniqueness of 4-(5-Hydroxy-3-methyl-1H-pyrazol-1-yl)benzenesulfonamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

160245-39-6

Molecular Formula

C10H11N3O3S

Molecular Weight

253.28 g/mol

IUPAC Name

4-(5-methyl-3-oxo-1H-pyrazol-2-yl)benzenesulfonamide

InChI

InChI=1S/C10H11N3O3S/c1-7-6-10(14)13(12-7)8-2-4-9(5-3-8)17(11,15)16/h2-6,12H,1H3,(H2,11,15,16)

InChI Key

TVTKBOUBKYYYEX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(N1)C2=CC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.